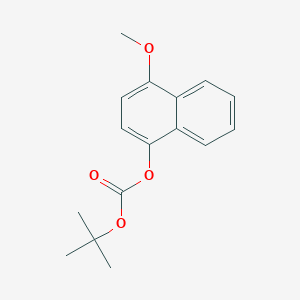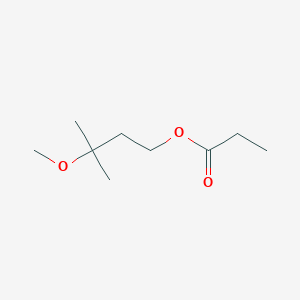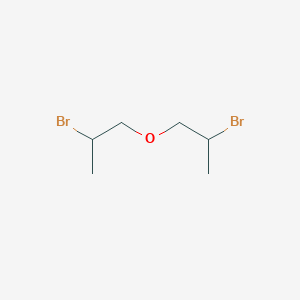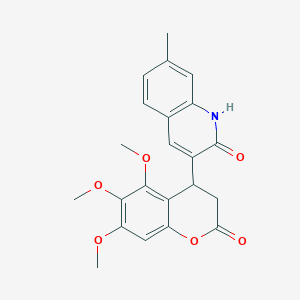
7-methyl-3-(5,6,7-trimethoxy-2-oxochroman-4-yl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes a quinolinone core and a chromenyl moiety with multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chromenyl Moiety: The chromenyl moiety is introduced through a condensation reaction involving a suitable chromenone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinone and chromenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include oxidized quinolinone derivatives, reduced chromenyl derivatives, and substituted quinolinone-chromenyl compounds.
科学的研究の応用
7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Chromenone Derivatives: Compounds with chromenone structures and varying functional groups.
Uniqueness
7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one is unique due to its specific combination of a quinolinone core and a chromenyl moiety with multiple methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C22H21NO6 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
7-methyl-3-(5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21NO6/c1-11-5-6-12-8-14(22(25)23-15(12)7-11)13-9-18(24)29-16-10-17(26-2)20(27-3)21(28-4)19(13)16/h5-8,10,13H,9H2,1-4H3,(H,23,25) |
InChIキー |
DSRQLNBWBSOBNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=O)OC4=CC(=C(C(=C34)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


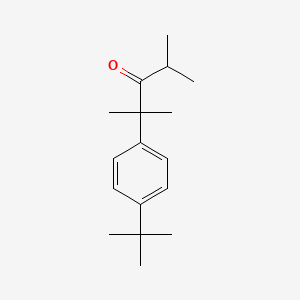
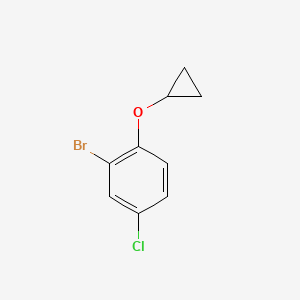
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
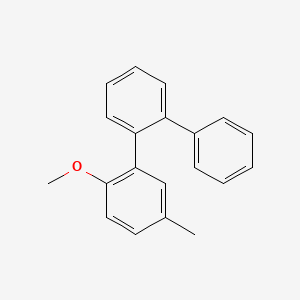
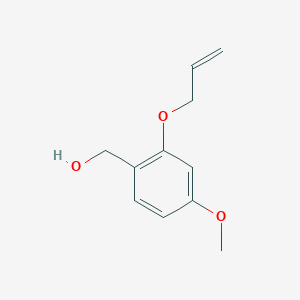
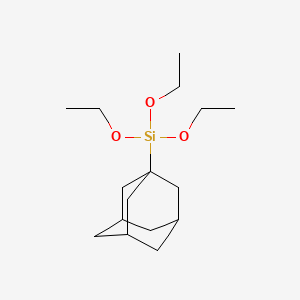
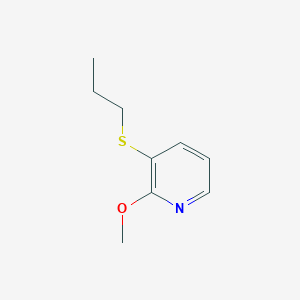
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
